molecular formula C8H5Cl2NO B13605389 1,3-Dichloro-2-(isocyanatomethyl)benzene

1,3-Dichloro-2-(isocyanatomethyl)benzene

Cat. No.: B13605389
M. Wt: 202.03 g/mol
InChI Key: OAQBDSNJVMPOSU-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(isocyanatomethyl)benzene is an organic compound with the molecular formula C8H5Cl2NO. It is an isocyanate derivative widely used in the synthesis of polyurethanes. This compound is known for its applications in producing polyurethane foams, coatings, adhesives, and elastomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(isocyanatomethyl)benzene can be synthesized through the reaction of 1,3-dichloro-2-methylbenzene with phosgene in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.

Industrial Production Methods

This process requires stringent safety measures due to the toxic and reactive nature of the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.

    Addition Reactions: Reactions with amines and alcohols typically occur at room temperature or slightly elevated temperatures.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

Scientific Research Applications

1,3-Dichloro-2-(isocyanatomethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various organic compounds, particularly polyurethanes.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isocyanate group.

    Medicine: Investigated for potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Widely used in the production of polyurethane foams, coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(isocyanatomethyl)benzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins, resulting in the formation of urea linkages .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloro-2-(1-isocyanatoethyl)benzene: Similar in structure but with an additional ethyl group.

    2,4-Dichlorobenzyl isocyanate: Another isocyanate derivative with different substitution patterns on the benzene ring.

Uniqueness

1,3-Dichloro-2-(isocyanatomethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to form stable polyurethanes makes it particularly valuable in industrial applications.

Properties

Molecular Formula

C8H5Cl2NO

Molecular Weight

202.03 g/mol

IUPAC Name

1,3-dichloro-2-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H5Cl2NO/c9-7-2-1-3-8(10)6(7)4-11-5-12/h1-3H,4H2

InChI Key

OAQBDSNJVMPOSU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN=C=O)Cl

Origin of Product

United States

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